

3-Phenyl-4-hydroxybutyric acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-3-phenylbutanoic acid*

Cat. No.: *B12806850*

[Get Quote](#)

An In-depth Technical Guide to 3-Phenyl-4-hydroxybutyric Acid

Foreword

3-Phenyl-4-hydroxybutyric acid, a structural analog of the endogenous neuromodulator γ -hydroxybutyric acid (GHB), stands at the intersection of neuropharmacology and medicinal chemistry. Its unique chemical architecture, featuring a phenyl group at the beta-position relative to the carboxyl group, imparts distinct pharmacological properties that differentiate it from both GHB and its close relative, 4-phenylbutyric acid (4-PBA). This guide offers a comprehensive exploration of 3-Phenyl-4-hydroxybutyric acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and analytical characterization, and critically examine its pharmacological profile. By synthesizing current knowledge and providing actionable experimental protocols, this document aims to serve as an authoritative resource for advancing research into this intriguing molecule and its therapeutic potential.

Core Molecular Profile

Nomenclature and Chemical Identity

The compound of interest is systematically named **4-hydroxy-3-phenylbutanoic acid** according to IUPAC nomenclature. However, it is frequently referred to in literature and chemical catalogs as 3-Phenyl-4-hydroxybutyric acid. It is crucial to distinguish it from its isomers, such as 4-hydroxy-4-phenylbutanoic acid, where the phenyl and hydroxyl groups are both attached to the same carbon.

- IUPAC Name: **4-hydroxy-3-phenylbutanoic acid**[\[1\]](#)[\[2\]](#)
- Synonyms: 3-Phenyl-4-hydroxybutyric acid[\[1\]](#), beta-Phenyl-gamma-hydroxybutyric acid[\[1\]](#)
- CAS Number: 27885-87-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₁₂O₃[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC=C(C=C1)C(CC(=O)O)CO[\[1\]](#)[\[2\]](#)
- InChI Key: SNIJITOETJVRFY-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These characteristics are fundamental to understanding the compound's behavior in biological systems and for developing analytical and formulation strategies.

Property	Value	Source
Molecular Weight	180.20 g/mol	[1] [3]
Melting Point	91 °C	
XLogP3	1.1	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bond Count	4	[3]
Topological Polar Surface Area	57.5 Å ²	[1] [3]
Heavy Atom Count	13	[3]
Formal Charge	0	[3]

Synthesis and Analytical Characterization

Synthetic Pathways

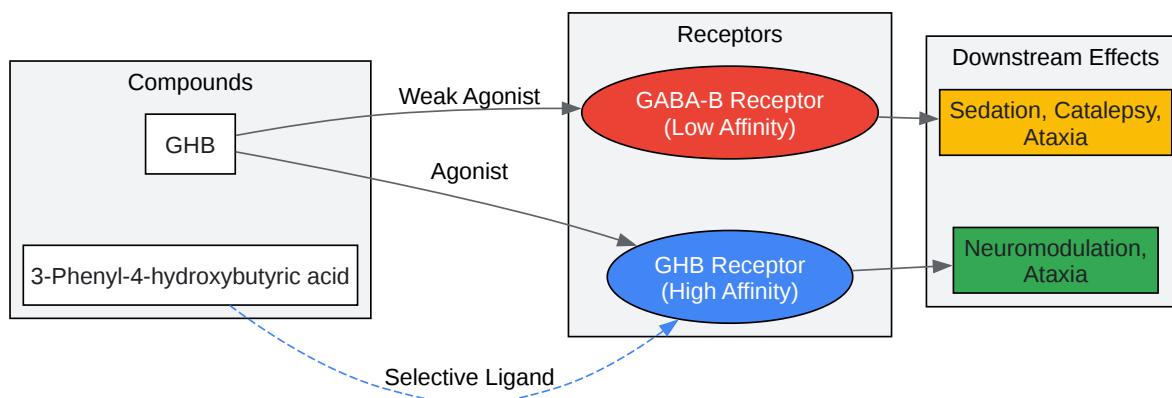
The synthesis of 3-Phenyl-4-hydroxybutyric acid and its analogs often involves multi-step organic chemistry procedures. While specific literature on the synthesis of this exact isomer is limited, routes can be adapted from methods used for structurally similar compounds. A common conceptual approach involves the reduction of a corresponding keto acid or the hydrolysis of a lactone precursor. For instance, a related compound, 4-hydroxy-4-phenyl-butyric acid, can be synthesized via the Friedel-Crafts acylation of benzene with succinic anhydride to form β -benzoylpropionic acid, followed by reduction.^[4] A plausible route for 3-Phenyl-4-hydroxybutyric acid could involve the hydrolysis of its corresponding lactone, 4-phenyl-dihydrofuran-2-one.

Analytical Methodologies

Accurate detection and quantification are paramount for pharmacokinetic and metabolic studies. Advanced analytical techniques are essential for resolving the compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are the methods of choice for their high sensitivity, specificity, and rapid analysis times.^[4] UPLC-MS/MS, in particular, is the gold standard for quantifying GHB and its analogs in biological samples like plasma, urine, and hair.^[5] The methodology involves chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for high specificity.

Pharmacological Profile


The pharmacology of 3-Phenyl-4-hydroxybutyric acid is best understood by comparing it to its parent compound, GHB. GHB exerts its effects through a complex mechanism involving two primary targets: the low-affinity GABA-B receptor and a distinct high-affinity GHB receptor.^{[6][7]} ^[8]

Pharmacodynamics and Mechanism of Action

3-Phenyl-4-hydroxybutyric acid has been identified as a compound that selectively interacts with the high-affinity GHB receptor. Radioligand binding assays have shown that it can displace ligands from GHB receptors at concentrations that do not significantly affect binding to GABA-B receptors.^[9] This selectivity is a key differentiator from GHB, whose sedative, cataleptic, and

ataxic effects are largely mediated by its action as a weak agonist at the GABA-B receptor.[\[6\]](#) [\[7\]](#)[\[10\]](#)

Animal studies support this distinction. While GHB and GABA-B agonists like baclofen produce hypolocomotion, ataxia, and catalepsy, 3-Phenyl-4-hydroxybutyric acid induces hypolocomotion and ataxia but not catalepsy.[\[9\]](#) Furthermore, the ataxia induced by this analog is not blocked by a GABA-B receptor antagonist, suggesting its effects are not mediated by this receptor and may instead involve the specific GHB receptor.[\[9\]](#)

[Click to download full resolution via product page](#)

Interaction of GHB and its analog with target receptors.

Pharmacokinetics

Specific pharmacokinetic data for 3-Phenyl-4-hydroxybutyric acid is not extensively documented. However, insights can be drawn from studies on related compounds. The parent compound, GHB, exhibits complex, dose-dependent pharmacokinetics due to saturable absorption, metabolism, and renal transport processes involving monocarboxylate transporters.[\[11\]](#)[\[12\]](#)

Studies on 4-phenylbutyric acid (4-PBA), another structural analog, using PET imaging in primates, revealed low brain uptake, suggesting the need for high doses for central nervous

system effects.[13] 4-PBA is metabolized, with about 85% remaining as the parent compound in plasma 30 minutes post-injection, and is primarily excreted through the kidneys.[13] Given its structural similarities, 3-Phenyl-4-hydroxybutyric acid likely crosses the blood-brain barrier and undergoes renal excretion, but its specific transport and metabolic pathways require dedicated investigation.

Experimental Protocols

The following protocols are provided as foundational methods for the synthesis and analysis of 3-Phenyl-4-hydroxybutyric acid. These should be adapted and optimized based on available laboratory equipment and safety protocols.

Protocol: Synthesis via Lactone Hydrolysis

This protocol describes a general method for obtaining a hydroxybutyric acid derivative from its corresponding lactone. The specific starting material would be 4-phenyl-dihydrofuran-2-one.

Objective: To synthesize 3-Phenyl-4-hydroxybutyric acid by base-catalyzed hydrolysis of its lactone precursor.

Materials:

- 4-phenyl-dihydrofuran-2-one (γ -phenyl- γ -butyrolactone)
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Hydrochloric acid (HCl) solution (e.g., 1 M)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water
- Standard laboratory glassware, magnetic stirrer, pH paper/meter, rotary evaporator

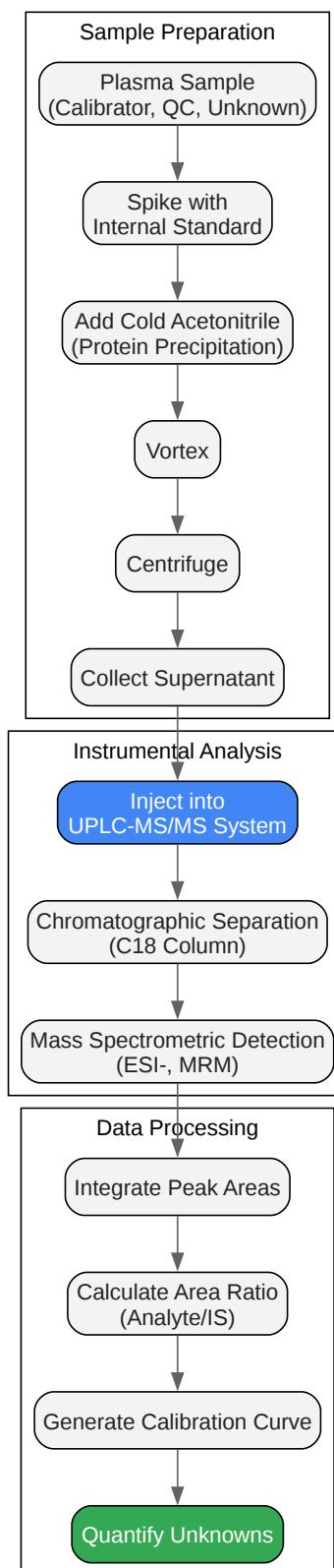
Procedure:

- **Dissolution:** Dissolve a known quantity of 4-phenyl-dihydrofuran-2-one in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask.
- **Hydrolysis:** Add an excess of aqueous NaOH solution to the flask. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete hydrolysis of the lactone ring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Neutralization and Acidification:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by slowly adding HCl solution while stirring in an ice bath. Adjust the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated.
- **Extraction:** Transfer the acidified aqueous mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process 2-3 times to maximize yield.
- **Washing and Drying:** Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 3-Phenyl-4-hydroxybutyric acid.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to obtain the pure compound.

Protocol: Quantification by UPLC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of 3-Phenyl-4-hydroxybutyric acid in a biological matrix like plasma.

Objective: To determine the concentration of 3-Phenyl-4-hydroxybutyric acid in plasma samples.


Materials:

- Plasma samples (unknowns, blanks, and quality controls)
- 3-Phenyl-4-hydroxybutyric acid analytical standard
- Internal standard (IS) (e.g., a deuterated analog)
- Acetonitrile, Methanol, Water (LC-MS grade)
- Formic acid or Ammonium acetate (for mobile phase)
- Protein precipitation solvent (e.g., cold acetonitrile)
- UPLC-MS/MS system with an electrospray ionization (ESI) source
- C18 reversed-phase analytical column

Procedure:

- Standard Preparation: Prepare a stock solution of 3-Phenyl-4-hydroxybutyric acid and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte. Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation): a. To 100 μ L of plasma sample (calibrator, QC, or unknown), add the internal standard solution. b. Add 400 μ L of cold acetonitrile to precipitate proteins.[\[14\]](#) c. Vortex the mixture thoroughly for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4 °C. e. Carefully transfer the supernatant to a clean vial for analysis.
- UPLC-MS/MS Analysis: a. Chromatography: Inject a small volume (e.g., 2-5 μ L) of the prepared sample onto the C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). b. Mass Spectrometry: Operate the mass spectrometer in negative ion ESI mode. Optimize the MS parameters (e.g., capillary voltage, source temperature) for the analyte and IS. c. Detection: Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the internal standard.

- Data Analysis: a. Integrate the peak areas for the analyte and the IS. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model. d. Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)*Workflow for UPLC-MS/MS quantification.*

Conclusion and Future Directions

3-Phenyl-4-hydroxybutyric acid presents a compelling profile as a selective ligand for the high-affinity GHB receptor, distinguishing it from the less discriminate actions of GHB itself. Its ability to elicit specific behavioral effects without engaging the GABA-B receptor pathway opens new avenues for research into the physiological roles of the GHB receptor. Future investigations should focus on elucidating its complete pharmacokinetic and safety profiles, exploring its potential as a neuroprotective agent, and synthesizing novel derivatives with enhanced potency and selectivity. A deeper understanding of this compound will not only clarify the complex pharmacology of the GHB system but may also pave the way for novel therapeutic strategies for neurological disorders.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708165, 3-Hydroxy-4-phenylbutanoic acid.
- Carter, L. P., Wu, H., Chen, W., Matthews, M. M., Mehta, A. K., Hernandez, R. J., Thomson, J. A., Ticku, M. K., Coop, A., Koek, W., & France, C. P. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. *Journal of Pharmacology and Experimental Therapeutics*, 313(3), 1314–1323.
- Wikipedia. (n.d.). γ -Hydroxybutyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38719, **4-Hydroxy-3-phenylbutanoic acid**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483718, 4-Hydroxy-4-phenylbutyric acid.
- Tunnicliff, G., & Cash, C. D. (2001). Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies. *Journal of Medicinal Chemistry*, 44(25), 4467–4472.
- ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease.
- PubMed. (2025). Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy.
- Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., King, P., Reid, A. E., Volkow, N. D., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. *Nuclear Medicine and Biology*, 40(7), 912–918.
- Google Patents. (n.d.). WO2010124046A1 - 4-hydroxybutyric acid analogs.

- Morris, M. E., Felmlee, M. A., & Morse, B. L. (2013). γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. *The AAPS Journal*, 15(3), 771–783.
- Abanades, S., Farré, M., Segura, M., Poch, M., Pardo, R., Barriocanal, M., ... & de la Torre, R. (2013). Pharmacokinetics and pharmacodynamics of γ -hydroxybutyrate in healthy subjects. *British Journal of Clinical Pharmacology*, 75(3), 780-791.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?.
- National Center for Biotechnology Information. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- MDPI. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms.
- Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ -Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. *PLoS ONE*, 8(11), e79062.
- ResearchGate. (n.d.). Gas chromatographic analysis of 3-hydroxybutyric acid.
- ChemSynthesis. (n.d.). 4-hydroxy-4-phenylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). Production of Poly(3-Hydroxybutyric Acid-Co-4-Hydroxybutyric Acid) and Poly(4-Hydroxybutyric Acid) without Subsequent Degradation by Hydrogenophaga pseudoflava.
- ResearchGate. (n.d.). Pharmacokinetics of GHB.
- Frontiers. (n.d.). Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy.
- Wikipedia. (n.d.). γ -Butyrolactone.
- National Center for Biotechnology Information. (n.d.). γ -Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model.
- National Center for Biotechnology Information. (n.d.). $\alpha 4\beta \delta$ GABAA receptors are high-affinity targets for γ -hydroxybutyric acid (GHB).
- PubMed. (2017). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS.
- Wikipedia. (n.d.). GABAB receptor.
- PubMed. (2010). The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells.
- PubMed. (2004). Gamma-hydroxybutyric acid: neurobiology and toxicology of a recreational drug.
- ChemSynthesis. (n.d.). ethyl 4-hydroxy-4-phenylbutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 38719 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Hydroxy-3-phenylbutanoic acid | 27885-87-6 [smolecule.com]
- 3. 3-Hydroxy-4-phenylbutanoic acid | C10H12O3 | CID 11708165 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ -Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Gamma-hydroxybutyric acid: neurobiology and toxicology of a recreational drug - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. γ -Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 11. γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. γ -Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy [frontiersin.org]

- To cite this document: BenchChem. [3-Phenyl-4-hydroxybutyric acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12806850#3-phenyl-4-hydroxybutyric-acid-properties\]](https://www.benchchem.com/product/b12806850#3-phenyl-4-hydroxybutyric-acid-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com